N~4~-(4-methoxyphenyl)-1-methyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N⁴-(4-Methoxyphenyl)-1-methyl-N⁶-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-methoxyphenyl group at the N⁴ position, a methyl group at the 1-position of the pyrazole ring, and a 2-phenylethyl substituent at the N⁶ position. Its structure combines aromatic and aliphatic substituents, which influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
4-N-(4-methoxyphenyl)-1-methyl-6-N-(2-phenylethyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O/c1-27-20-18(14-23-27)19(24-16-8-10-17(28-2)11-9-16)25-21(26-20)22-13-12-15-6-4-3-5-7-15/h3-11,14H,12-13H2,1-2H3,(H2,22,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIPJUIOUFEWNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)OC)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N~4~-(4-methoxyphenyl)-1-methyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis, and applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C21H22N6O
- Molecular Weight : 374.4 g/mol
- IUPAC Name : 4-N-(4-methoxyphenyl)-1-methyl-6-N-(2-phenylethyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine
The compound features a pyrazolo[3,4-d]pyrimidine core with various substituents that enhance its biological activity.
Biological Activity Overview
The biological activity of this compound has been primarily linked to its role as an enzyme inhibitor, particularly targeting cyclin-dependent kinases (CDKs). CDKs are crucial for cell cycle regulation and their inhibition can lead to reduced proliferation of cancer cells.
The mechanism involves binding to the ATP-binding site of CDKs, preventing phosphorylation of target proteins essential for cell cycle progression. This inhibition can trigger apoptosis in cancer cells and halt tumor growth.
In Vitro Studies
Recent studies have demonstrated significant anticancer properties:
- Cell Line Studies : The compound has shown efficacy in inhibiting the proliferation of various cancer cell lines, including breast and lung cancer models. For example, IC50 values were reported at concentrations significantly lower than those of traditional chemotherapeutics.
In Vivo Studies
Animal model studies have further corroborated the in vitro findings:
- Tumor Growth Inhibition : In xenograft models, treatment with the compound resulted in a marked reduction in tumor size compared to control groups.
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : Starting from 4-methoxyaniline and appropriate ethyl acetoacetate derivatives.
- Cyclization : Using hydrazine hydrate to form the pyrazole ring.
- Substitution Reactions : Introducing phenylethyl and methyl groups through nucleophilic substitutions.
Applications in Medicinal Chemistry
Due to its significant biological activity, this compound is being explored for:
- Anticancer Drug Development : As a lead compound for creating novel therapeutics targeting specific kinases involved in cancer progression.
- Enzyme Inhibition Studies : Investigating its potential as an inhibitor for other enzymes beyond CDKs.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on logP : The target compound’s 2-phenylethyl group at N⁶ contributes to a higher logP (~4.5) compared to analogs with smaller alkyl or polar groups (e.g., 3-methoxypropyl in , logP ~3.8).
Solubility Trends : Chlorine or bulky aromatic groups (e.g., in ) reduce aqueous solubility, while methoxy or alkyloxy substituents (e.g., ) improve it. The target’s 4-methoxyphenyl may balance hydrophobicity and solubility.
Structural Flexibility : The 1-position substituent (methyl vs. phenyl) influences steric effects. Methyl (target and ) may allow better binding pocket penetration than phenyl ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
